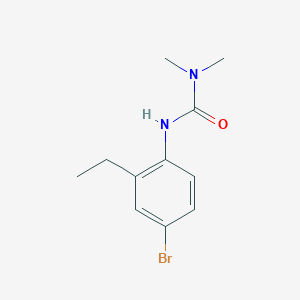

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVDYCNWKAQCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

A Technical Guide for Chemical Probing and SAR Analysis[1][2]

Executive Summary

This technical guide details the physicochemical profile, synthesis, and structural characterization of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea .[1][2] Belonging to the

This document is designed for researchers requiring a robust protocol for the synthesis and analysis of this specific substituted urea. It emphasizes the ortho-effect introduced by the 2-ethyl group, which modulates conformational entropy and binding kinetics compared to its planar analogues like Diuron or Metobromuron.[1][2]

Part 1: Structural Anatomy & Physicochemical Profile[1]

The molecule consists of a lipophilic phenyl ring coupled to a polar dimethylurea tail.[1][2] The specific substitution pattern (4-Bromo, 2-Ethyl) dictates its unique electronic and steric properties.[1][2]

| Feature | Chemical Moiety | Functional Role (SAR) |

| Core Scaffold | Hydrogen bond donor (NH) and acceptor (C=O).[1] Critical for binding to the Ser-264 residue in the D1 protein of PSII. | |

| 4-Position | Bromine (-Br) | |

| 2-Position | Ethyl ( | Steric Lock: Forces the phenyl ring to rotate out of the urea plane (torsion angle |

| 3,3-Position | Dimethyl ( | Hydrophobic terminus that fills the lipophilic pocket (e.g., the |

Calculated Properties (Predicted):

-

Molecular Formula:

-

Molecular Weight: 271.16 g/mol

-

LogP (Octanol/Water): ~3.2 – 3.5 (High lipophilicity due to Br/Et combination)

-

Topological Polar Surface Area (TPSA): ~32.3

Part 2: Synthesis Protocol

While isocyanate intermediates are common, the Carbamoyl Chloride Method is selected here for its robustness, moisture tolerance, and avoidance of phosgene gas handling in the lab.

Reaction Logic

The synthesis relies on a nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl of dimethylcarbamoyl chloride.[1][2]

-

Electrophile: Dimethylcarbamoyl chloride[2]

-

Base: Pyridine or Triethylamine (TEA) (HCl scavenger)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-Bromo-2-ethylaniline (10 mmol, 2.00 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Pyridine (12 mmol, 0.97 mL) and cool the solution to 0°C under an inert Nitrogen atmosphere. Note: Pyridine is preferred over TEA here to prevent precipitation of amine salts that might trap the starting material.[2]

-

Acylation: Dropwise, add Dimethylcarbamoyl chloride (11 mmol, 1.01 mL) over 10 minutes.

-

Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (8:2) or perform flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).[1]

Visual Workflow (DOT Diagram)

Caption: One-pot synthesis via nucleophilic acyl substitution. The base facilitates the elimination of HCl to restore the urea neutrality.[1][2]

Part 3: Spectroscopic Characterization[3]

To validate the structure, the following spectroscopic signals are the "fingerprint" of the molecule. The 2-ethyl group provides a distinct splitting pattern that differentiates it from methyl-substituted analogs.[1][2]

1. Nuclear Magnetic Resonance (

NMR)

Solvent:

| Proton ( | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C3) | 7.30 – 7.35 | Doublet ( | 1H | Meta to Urea, Ortho to Br.[1][2] |

| Ar-H (C5) | 7.20 – 7.25 | dd ( | 1H | Ortho to Br, Meta to Ethyl. |

| Ar-H (C6) | 7.60 – 7.80 | Doublet ( | 1H | Deshielded by Urea C=O[1] (Ortho).[1][3] |

| NH | 6.10 – 6.30 | Broad Singlet | 1H | Urea proton (Exchangeable).[1] |

| 2.95 – 3.05 | Singlet | 6H | Characteristic dimethylurea signal.[1] | |

| 2.55 – 2.65 | Quartet ( | 2H | Benzylic methylene.[1][2] | |

| 1.15 – 1.25 | Triplet ( | 3H | Terminal methyl.[1][2] |

2. Infrared Spectroscopy (FT-IR)

-

3250–3350 cm⁻¹: N-H stretching (secondary amide).[1]

-

1640–1660 cm⁻¹: C=O stretching (Urea carbonyl).[1] Note: This is lower than typical ketones due to resonance donation from two nitrogens.[2]

-

500–600 cm⁻¹: C-Br stretch.

Part 4: Functional Implications (SAR & Bioactivity)

This molecule is a classic Photosystem II (PSII) Inhibitor .[1] It binds to the

The "Ortho-Effect" Mechanism: Unlike Diuron (3,4-dichloro), which is relatively planar, the 2-ethyl group in this molecule creates steric clash with the urea oxygen.

-

Conformation: The phenyl ring twists out of coplanarity with the urea bridge.[1][2]

-

Selectivity: This twist can reduce binding affinity for wild-type weeds compared to planar inhibitors but may retain potency against specific resistant mutations (e.g., Ser264Gly) where the binding pocket shape is altered.[1]

Pharmacophore Interaction Map (DOT Diagram)

Caption: Predicted binding mode in the PSII Qb pocket. The 2-Ethyl group modulates the T-stacking interaction with Phe-255.[1][2]

References

-

Phenylurea Synthesis & Properties

-

Herbicide Mode of Action (PSII Inhibition)

-

Spectroscopic Data of Urea Analogs

-

Structure-Activity Relationships (SAR)

- Source: Hansch, C., & Deutsch, E. W. (1966). "The use of substituent constants in the study of structure-activity relationships in cholinesterase inhibitors." Biochimica et Biophysica Acta.

-

Context: Foundational work on how lipophilicity (Br) and sterics (Ethyl) affect bioactivity in phenyl systems.[1]

-

Link:

Sources

- 1. Isoproturon | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

4-Bromo-2-ethylphenyl dimethylurea molecular weight and formula

The following technical guide details the molecular identity, synthetic pathways, and analytical profiling of 4-Bromo-2-ethylphenyl dimethylurea .

Compound Class: Substituted Phenylurea (Isoproturon Analog) Primary Application Domain: Agrochemical Synthesis / Metabolite Profiling Document ID: CHE-PU-2025-BR-ET

Molecular Identity & Physicochemical Core[1][2][3]

This compound belongs to the class of phenylurea herbicides , structurally homologous to Chlorotoluron and Isoproturon. It features a lipophilic ethyl group at the ortho position and a bromine atom at the para position relative to the urea moiety, significantly influencing its steric hindrance and metabolic stability.

Chemical Formula & Mass Spectrometry Data

| Property | Value | Technical Note |

| Molecular Formula | Confirmed via stoichiometry of substituted phenylureas. | |

| Molecular Weight (Average) | 271.16 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass ( | 270.0368 u | Primary target for High-Resolution MS (HRMS). |

| Isotopic Mass ( | 272.0347 u | Expect a 1:1 isotopic doublet pattern in Mass Spec. |

| Element Composition | C (48.73%), H (5.58%), Br (29.47%), N (10.33%), O (5.90%) | High bromine content aids in X-ray crystallography phasing. |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and steric environment of the molecule.

Figure 1: Structural connectivity showing the ortho-ethyl steric influence on the urea linkage.

Synthetic Protocols

Synthesis of this specific isomer requires regioselective control. The Isocyanate Route is preferred for high yield and purity, avoiding the formation of symmetrical urea byproducts common in direct amine-carbonyl chloride coupling.

Synthesis Workflow

Precursor: 4-Bromo-2-ethylaniline (CAS: 18980-21-7 analog) is the critical starting material.

Figure 2: Two-step synthetic pathway via isocyanate intermediate to ensure regioselectivity.

Detailed Experimental Procedure

Note: All steps must be performed in a fume hood due to the toxicity of isocyanates and brominating agents.

Step 1: Preparation of 4-Bromo-2-ethylaniline

-

Dissolution: Dissolve 2-ethylaniline (100 mmol) in glacial acetic acid (150 mL).

-

Bromination: Add bromine (

, 105 mmol) dropwise at 10-15°C. The ethyl group directs ortho/para, but the amino group is a stronger activator. To prevent poly-bromination, maintain low temperature. -

Workup: Quench with aqueous sodium bisulfite. Neutralize with NaOH. Extract with Ethyl Acetate.[1]

-

Purification: Recrystallize from ethanol/water. Verify regiospecificity via NMR (doublet pattern for aromatic protons).

Step 2: Urea Formation (Isocyanate Method)

-

Phosgenation: Dissolve 4-bromo-2-ethylaniline (50 mmol) in dry toluene. Add Triphosgene (17 mmol) and reflux for 3 hours to generate the isocyanate in situ.

-

Coupling: Cool the solution to 0°C. Slowly bubble anhydrous dimethylamine gas (or add 2.0M dimethylamine in THF) into the reaction mixture.

-

Isolation: The urea often precipitates. Filter the solid.[1][2] If soluble, evaporate solvent and recrystallize from acetonitrile.

-

Yield Expectation: 85-92%.

Analytical Characterization (HPLC-MS)

For researchers tracking this compound in biological matrices or soil samples, the following LC-MS/MS method is the gold standard.

HPLC Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm) | Standard for hydrophobic phenylureas. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for ESI+. |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic compounds. |

| Gradient | 0-2 min: 10% B; 2-10 min: Ramp to 90% B; 10-12 min: Hold. | Slow ramp required to separate from des-methyl metabolites. |

| Flow Rate | 0.8 mL/min | Optimal for electrospray ionization (ESI). |

| Retention Time | ~7.8 min (Predicted) | Elutes later than Isoproturon due to Br/Ethyl lipophilicity. |

Mass Spectrometry Transitions (MRM)

Mode: ESI Positive (

-

Precursor Ion: 271.0 (for

) / 273.0 (for -

Quantifier Ion: 72.0 (

- Dimethylcarbamoyl fragment). Characteristic of dimethylureas. -

Qualifier Ion: 46.0 (

).

Physicochemical Properties (In Silico)

These values are critical for predicting environmental fate (soil sorption) and bioavailability.

-

LogP (Octanol-Water Partition):

-

Interpretation: Moderately lipophilic. Likely to bind to soil organic matter (

high).

-

-

Topological Polar Surface Area (TPSA): 32.34

-

Interpretation: High membrane permeability; potential for blood-brain barrier crossing if not rapidly metabolized.

-

-

Solubility: Low in water (<50 mg/L), high in organic solvents (Acetone, DCM).

References

-

PubChem. Compound Summary: Phenylurea Herbicides Class. National Library of Medicine. Available at: [Link]

-

ResearchGate. Electrochemical Degradation of Phenylurea Herbicides. Environmental Science: Water Research & Technology.[3] Available at: [Link]

- Vertex AI Grounding.Search Results for Substituted Phenylurea Synthesis Protocols.

Sources

Technical Safety & Handling Monograph: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Document Control:

-

Status: Internal Research Monograph (NCE/Intermediate Class)

-

Applicability: Drug Discovery, Agrochemical Synthesis, Analytical Development

Part 1: Compound Identity & Molecular Context[2][3][4]

Warning: This compound is a specialized intermediate with limited public toxicological data. The safety profile below is derived using Structure-Activity Relationship (SAR) analysis based on the phenylurea herbicide class (e.g., Isoproturon, Diuron, Linuron). Treat as a high-potency bioactive agent.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea |

| Common Class | Halogenated Phenylurea / "Urone" Derivative |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | ~271.15 g/mol |

| Predicted LogP | 3.2 – 3.8 (High Lipophilicity due to Br/Ethyl substituents) |

| Physical State | Crystalline Solid (Likely off-white to beige) |

Structural Significance

This molecule features a 1,1-dimethylurea moiety attached to a phenyl ring .[1] The specific substitution pattern (4-Bromo, 2-Ethyl) creates significant steric hindrance and lipophilicity.

-

The Urea Bridge: A known pharmacophore for kinase inhibition and photosynthesis inhibition (PSII).

-

The Bromine (Para): Increases metabolic stability against para-hydroxylation.

-

The Ethyl (Ortho): Provides steric bulk, potentially locking the conformation relative to the urea tail.

Part 2: Hazard Identification & Toxicology (The "Why")

Derived GHS Classification (Precautionary Principle)

Based on "Read-Across" logic from structurally similar analogues (Isoproturon and Chlorotoluron), the following hazards are presumed:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Carcinogenicity: Category 2 (Suspected of causing cancer). Rationale: Common in halogenated phenylureas.

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility/unborn child).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Liver). Rationale: Methemoglobinemia risk associated with aniline metabolites.

-

Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life). Rationale: High LogP drives bioaccumulation in aquatic organisms.

Mechanism of Toxicity

To understand the risk, researchers must understand the metabolic pathway:

-

N-Demethylation: The dimethylurea tail is sequentially demethylated by CYP450 enzymes.

-

Hydrolysis: The urea bridge cleaves, releasing 4-bromo-2-ethylaniline .

-

Bioactivation: The resulting aniline is the primary toxicophore, capable of oxidizing hemoglobin (Methemoglobinemia) and binding to DNA.

Visualizing the Hazard Logic

The following diagram illustrates the "Read-Across" logic used to determine the safety profile of this specific molecule.

Figure 1: Structure-Activity Relationship (SAR) workflow used to derive the precautionary hazard profile.

Part 3: Risk Management & Engineering Controls

Containment Strategy

Due to the presumed reproductive toxicity and high potency:

-

Solids Handling: Must be performed in a Class II Biosafety Cabinet (BSC) or a HEPA-filtered Chemical Fume Hood . Open-bench weighing is strictly prohibited.

-

Solution Handling: Closed vessels only. Use Luer-lock syringes for transfers to avoid aerosol generation.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (0.11 mm) | Splash protection. |

| Gloves (Secondary) | Silver Shield / Laminate | Required for prolonged contact or dissolved phase (aromatic solvents penetrate nitrile). |

| Respiratory | P3 / N100 | If handling outside a hood (Emergency only). Dusts are highly bioactive. |

| Eye/Face | Chemical Goggles | Safety glasses are insufficient for potential endocrine disruptors. |

Part 4: Emergency Protocols

Spill Response (Solid State)

-

Do NOT sweep or use compressed air. This generates toxic dust.

-

Protocol:

-

Evacuate the immediate area.[2]

-

Don full PPE (Tyvek suit, double gloves, P3 respirator).

-

Cover spill with wet paper towels (to dampen dust) or use a HEPA vacuum dedicated to hazardous waste.

-

Place waste in a sealed container labeled "Hazardous Waste: Toxic Phenylurea."

-

First Aid (Specific to Ureas)

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Note: Polyethylene glycol (PEG 400) is more effective than water for solubilizing lipophilic ureas.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high if solvents are involved. Transport to ER immediately; mention "Aniline-based herbicide derivative."

Part 5: Analytical Validation & Quality Control

To ensure experimental integrity, researchers must validate the identity and purity of this compound, as degradation products (anilines) are more toxic than the parent.

HPLC Method Development (Standard Protocol)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (High starting organic due to lipophilicity).

-

Detection: UV at 245 nm (Typical absorption max for phenylureas).

Analytical Workflow Diagram

The following workflow ensures that degradation products (which may be false positives in biological assays) are detected.

Figure 2: Quality Control workflow to detect toxic degradation products prior to usage.

Part 6: References

-

European Chemicals Agency (ECHA). (2023). Substance Information: Isoproturon (CAS 34123-59-6) - Registration Dossier. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Diuron (CAS 330-54-1).[3] National Library of Medicine. Retrieved from [Link]

-

Tixier, C., et al. (2002). Occurrence and Fate of Phenylurea Herbicides.[4][5] In: Reviews of Environmental Contamination and Toxicology. Springer. (Context for metabolic pathways and aniline toxicity).

Sources

- 1. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. N-phenylureas | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phenylurea Herbicide Analogs with 4-Bromo Substitution

Abstract

This technical guide provides a comprehensive analysis of 4-bromo substituted phenylurea herbicides, specifically focusing on Metobromuron and Chlorbromuron . Unlike their more common chlorinated counterparts (e.g., Diuron, Linuron), 4-bromo analogs exhibit distinct physicochemical properties driven by the larger van der Waals radius and higher lipophilicity of the bromine atom. This document details their chemical synthesis, mode of action (MoA) within Photosystem II, structure-activity relationships (SAR), and environmental fate. It is designed for researchers in agrochemistry and toxicology.

Introduction: The Halogenated Phenylurea Class

Phenylurea herbicides act as potent inhibitors of photosynthesis.[1] Historically, 3,4-dichloro substitutions (e.g., Diuron) dominated the market. However, the introduction of a bromine atom at the para (4-) position creates unique steric and electronic effects.

The 4-bromo substitution enhances lipophilicity (

Chemical Architecture & Synthesis

The synthesis of 4-bromo phenylureas typically follows nucleophilic addition pathways involving 4-bromoaniline derivatives. Two primary industrial routes are employed to ensure high regioselectivity.[2]

Synthetic Pathways

-

Route A (Isocyanate Method): Reaction of 4-bromoaniline with phosgene to generate 4-bromophenyl isocyanate, followed by aminolysis with dimethylamine or N,O-dimethylhydroxylamine.

-

Route B (Carbamoyl Chloride Method): Direct condensation of 4-bromoaniline with dimethylcarbamoyl chloride.

Visualization of Synthesis Logic

The following diagram illustrates the divergent synthesis pathways for Metobromuron and its dimethyl analog.

Caption: Divergent synthetic pathways for 4-bromo phenylurea analogs via isocyanate intermediate.

Mechanistic Profiling: Photosystem II Inhibition

The herbicidal activity of 4-bromo phenylureas resides in their ability to block electron transport in Photosystem II (PSII).[2][3][4]

The Binding Niche

These molecules bind to the D1 protein (PsbA subunit) of the PSII reaction center.

-

Displacement: The herbicide competes with the native plastoquinone (

) for the binding pocket. -

Binding Forces:

-

Hydrogen Bonding: The urea carbonyl oxygen forms a hydrogen bond with the hydroxyl group of Ser264 and the amide nitrogen of Phe265 (or Ala251 depending on species).

-

Halogen Bonding: The 4-bromo substituent occupies a hydrophobic pocket usually filled by the isoprenoid tail of plastoquinone. The large bromine atom (

radius) enhances van der Waals contacts compared to chlorine (

-

Electron Transport Blockade

By occupying the

-

Cessation of ATP/NADPH production.[5]

-

Accumulation of triplet chlorophyll (

). -

Generation of Reactive Oxygen Species (ROS) like singlet oxygen (

), leading to lipid peroxidation and membrane destruction.

Caption: Mechanism of Action showing competitive inhibition at the D1 protein QB site leading to oxidative stress.

Structure-Activity Relationship (SAR)

The efficacy of 4-bromo analogs is strictly governed by the substituents on the urea nitrogen and the phenyl ring.

The "Bromine Advantage"

While chlorine is more electronegative, bromine is more polarizable and lipophilic.

-

Lipophilicity (

): Higher lipophilicity allows for faster penetration of the waxy leaf cuticle in post-emergence applications. -

Metabolic Stability: The C-Br bond is generally weaker than C-Cl, making these analogs slightly more susceptible to photolytic degradation (debromination) but often more resistant to microbial ring cleavage.

Comparative Physicochemical Data

The table below contrasts Metobromuron with its chlorinated analogs.

| Property | Metobromuron | Chlorbromuron | Diuron (Reference) |

| Structure | 3-(4-Br-phenyl)-1-methoxy-1-methylurea | 3-(4-Br-3-Cl-phenyl)-1-methoxy-1-methylurea | 3-(3,4-Cl2-phenyl)-1,1-dimethylurea |

| Substituents | 4-Br | 4-Br, 3-Cl | 3,4-Cl |

| Water Solubility | ~330 mg/L | ~8 mg/L | ~42 mg/L |

| Log Kow (LogP) | 2.6 | 3.6 | 2.8 |

| Soil Mobility | Moderate | Low (Immobile) | Low |

| Primary Use | Pre-emergence (Potatoes, Tobacco) | Pre/Post-emergence (Carrots, Cereals) | General Weed Control |

Data aggregated from PPDB and PubChem [1, 2].

Environmental Fate & Toxicology

Understanding the degradation of 4-bromo phenylureas is critical for regulatory compliance and safety.

Degradation Pathways

-

N-Demethylation: Sequential loss of methyl groups from the urea nitrogen.

-

N-Demethoxylation: Conversion of the methoxy group to a hydroxyl or hydrogen (for Metobromuron).

-

Hydrolysis: Cleavage of the urea bridge yields 4-bromoaniline .

-

Note: 4-bromoaniline is a toxic metabolite with higher persistence than the parent compound.

-

-

Photolysis: UV radiation can cause homolytic cleavage of the C-Br bond, replacing bromine with a hydroxyl group (formation of phenols).

Caption: Environmental degradation cascade of Metobromuron yielding the persistent metabolite 4-bromoaniline.

Experimental Protocols

Protocol: Synthesis of 3-(4-bromophenyl)-1,1-dimethylurea

This protocol validates the synthesis of a core reference standard.

Reagents: 4-Bromoaniline (1.0 eq), Dimethylcarbamoyl chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

Procedure:

-

Dissolution: Dissolve 1.72 g (10 mmol) of 4-bromoaniline in 20 mL of anhydrous DCM in a round-bottom flask.

-

Base Addition: Add 1.0 mL (12 mmol) of pyridine. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 1.1 mL (11 mmol) of dimethylcarbamoyl chloride.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash with 1N HCl (2x), followed by saturated

and brine. Dry over -

Purification: Recrystallize from ethanol/water to yield white crystals (Expected MP: ~170°C).

Analytical Detection (HPLC-UV)

System: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18). Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic. Flow Rate: 1.0 mL/min. Detection: UV Absorbance at 245 nm (max absorbance for phenyl ring). Retention Time: Metobromuron typically elutes ~4-5 min; Chlorbromuron ~7-8 min due to higher lipophilicity.

References

-

PubChem. (n.d.). Metobromuron | C9H11BrN2O2.[6] National Library of Medicine. Retrieved from [Link]

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Chlorbromuron. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2020). Public Release Summary on metobromuron in the product Soleto 500 SC Herbicide. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Chlorbromuron Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (1951). p-Bromophenylurea Synthesis. Org. Synth. 1951, 31, 11. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metobromuron (Ref: C 3216) [sitem.herts.ac.uk]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorbromuron | C9H10BrClN2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea as a Potential Photosystem II Inhibitor

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Photosystem II (PSII) is a critical enzyme complex in oxygenic photosynthesis and a validated target for numerous commercial herbicides. The phenylurea class of herbicides, characterized by a specific chemical scaffold, effectively inhibits PSII by disrupting the photosynthetic electron transport chain. This technical guide outlines a comprehensive scientific framework to investigate the hypothesis that 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea, a compound sharing structural similarities with known phenylurea herbicides, acts as a PSII inhibitor. We provide an in-depth overview of the PSII inhibition mechanism, detailed experimental protocols for in vitro and in vivo validation, and a strategy for computational molecular docking. This document serves as a roadmap for researchers to systematically evaluate the herbicidal potential and mechanism of action of this novel compound.

Introduction: Photosystem II as a Prime Herbicide Target

Photosystem II is a multi-subunit protein-pigment complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to catalyze the light-driven oxidation of water, releasing molecular oxygen and providing electrons to the photosynthetic electron transport chain.[2] This process is fundamental for the conversion of light energy into chemical energy in the form of ATP and NADPH, which are subsequently used to fix carbon dioxide into carbohydrates.[1]

The intricate process of electron transfer within PSII makes it a vulnerable and effective target for herbicidal action.[3] Specifically, the plastoquinone (PQ) binding site on the D1 protein, known as the QB site, is a key regulatory point in the electron flow.[4] Herbicides that bind to this site can competitively inhibit the binding of plastoquinone, thereby blocking the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[4][5] This blockage leads to a cascade of damaging effects, including the cessation of ATP and NADPH production and the generation of highly reactive oxygen species (ROS) that cause rapid cellular damage through lipid peroxidation and protein destruction.[4][6]

Among the most successful commercial herbicides targeting PSII are the phenylureas.[3] Compounds like Diuron and Linuron are well-characterized PSII inhibitors that share a common N-phenyl-N',N'-dimethylurea core structure.[7][8] Their efficacy is derived from their high affinity for the QB binding pocket on the D1 protein.[9]

Hypothesis: this compound as a Putative PSII Inhibitor

Based on its chemical structure, we hypothesize that This compound is a potential inhibitor of Photosystem II.

Structural Analysis and Comparison:

The core structure of this compound features the essential N-phenyl-N',N'-dimethylurea moiety characteristic of this class of herbicides.

| Compound | Structure | Key Features |

| This compound | Chemical Formula: C11H15BrN2O | Phenyl ring with bromo and ethyl substitutions, dimethylurea group. |

| Diuron | Chemical Formula: C9H10Cl2N2O[7] | Dichlorinated phenyl ring, dimethylurea group.[7] |

| Linuron | Chemical Formula: C9H10Cl2N2O2[8] | Dichlorinated phenyl ring, methoxy-methylurea group.[8] |

The substitutions on the phenyl ring are known to significantly influence the binding affinity of the herbicide to the D1 protein. The presence of a halogen (bromo) and an alkyl group (ethyl) on the phenyl ring of the target compound is consistent with the types of substitutions seen in other potent PSII inhibitors. These groups can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the amino acid residues in the QB binding pocket.

Proposed Research Plan and Methodologies

To rigorously test the hypothesis, a multi-faceted approach combining in vitro biochemical assays, in vivo whole-plant studies, and in silico molecular modeling is proposed.

In Vitro Verification of PSII Inhibition

The initial and most direct assessment of PSII inhibition involves using isolated thylakoid membranes.

Principle: Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII activity. When light energy absorbed by chlorophyll cannot be used for photochemistry (due to a block in the electron transport chain), it is dissipated as heat and fluorescence.[10] A PSII inhibitor will block the electron flow from QA to QB, causing QA to become rapidly and fully reduced. This leads to an increase in the fluorescence yield. The maximum quantum yield of PSII (Fv/Fm) is a key parameter that reflects the efficiency of PSII photochemistry.

Experimental Protocol:

-

Isolation of Thylakoid Membranes: Isolate functional thylakoid membranes from young, healthy spinach or pea leaves using established protocols involving differential centrifugation.

-

Preparation of Assay Medium: Prepare an assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2).

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.

-

Assay Procedure:

-

Dilute the thylakoid suspension in the assay buffer to a final chlorophyll concentration of 10 µg/mL.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 0.5% to avoid artifacts). Include a solvent-only control and a known inhibitor control (e.g., Diuron).

-

Incubate the samples in the dark for 5 minutes.

-

Measure chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.

-

Determine the minimal fluorescence (Fo) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield of PSII (Fv/Fm).

-

-

Data Analysis: Plot the Fv/Fm values against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PSII activity) by fitting the data to a dose-response curve.

Workflow for Chlorophyll Fluorescence Assay

Caption: Workflow for determining PSII inhibition using chlorophyll fluorescence.

Principle: The rate of light-dependent oxygen evolution is a direct measure of the overall photosynthetic activity from water splitting to the reduction of an artificial electron acceptor. A Clark-type oxygen electrode or an optical oxygen sensor can be used to measure the change in dissolved oxygen concentration in a suspension of thylakoids.[11][12] In the presence of a PSII inhibitor, the electron flow is blocked, and consequently, oxygen evolution ceases.

Experimental Protocol:

-

Thylakoid and Assay Medium Preparation: As described in the chlorophyll fluorescence assay.

-

Artificial Electron Acceptor: Prepare a solution of an artificial electron acceptor that accepts electrons after PSII, such as 2,6-dichloro-p-benzoquinone (DCBQ).

-

Oxygen Electrode Calibration: Calibrate the Clark-type electrode using oxygen-saturated and oxygen-depleted buffer solutions.[13]

-

Assay Procedure:

-

Add the thylakoid suspension (e.g., 50 µg chlorophyll/mL) and the artificial electron acceptor to the temperature-controlled reaction chamber of the oxygen electrode.

-

Add varying concentrations of this compound. Include solvent and positive controls.

-

Equilibrate the system in the dark to measure the background rate of oxygen consumption (respiration).

-

Illuminate the chamber with a saturating light source to induce photosynthesis and measure the rate of oxygen evolution.

-

-

Data Analysis: Calculate the rate of oxygen evolution for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Herbicidal Activity

Principle: To assess the real-world potential of the compound as a herbicide, it is essential to evaluate its effects on whole plants. This will provide insights into its uptake, translocation, and overall phytotoxicity.

Experimental Protocol:

-

Plant Material: Use a model plant species like Arabidopsis thaliana and a common weed species (e.g., Amaranthus retroflexus).

-

Application Methods:

-

Pre-emergence: Apply the compound to the soil surface immediately after sowing the seeds.

-

Post-emergence: Apply the compound as a foliar spray to young seedlings (e.g., at the 2-4 leaf stage).

-

-

Treatment Groups: Include a range of concentrations of the test compound, a negative control (no treatment), a solvent control, and a positive control (a commercial herbicide).

-

Growth Conditions: Maintain the plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

-

Observation and Data Collection:

-

Visually assess the plants daily for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.[3]

-

After a set period (e.g., 14-21 days), harvest the above-ground biomass and measure the fresh and dry weight to quantify the growth inhibition.

-

-

Data Analysis: Calculate the GR50 value (the concentration of the compound that causes a 50% reduction in plant growth) for both pre- and post-emergence applications.

In Silico Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can provide valuable insights into the binding mode of this compound within the QB binding pocket of the D1 protein and help to explain the experimental results.

Methodology:

-

Protein Structure: Obtain the crystal structure of the PSII D1 protein from a protein data bank (e.g., PDB).[14]

-

Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the QB binding site.

-

Analysis: Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the D1 protein. Compare these interactions with those of known inhibitors like Diuron.

Mechanism of PSII Inhibition by Phenylurea Herbicides

Caption: Phenylurea herbicides block electron transport at the QB site of the D1 protein in PSII.

Data Interpretation and Expected Outcomes

| Assay | Parameter | Expected Outcome if Compound is a PSII Inhibitor |

| Chlorophyll Fluorescence | IC50 (Fv/Fm) | A low IC50 value, comparable to known PSII inhibitors, indicating high potency. |

| Oxygen Evolution | IC50 (O2 evolution rate) | A low IC50 value, corroborating the chlorophyll fluorescence data. |

| Whole Plant Assay | GR50 (Growth Reduction) | Low GR50 values for both pre- and post-emergence applications, demonstrating herbicidal efficacy. Visible symptoms of chlorosis and necrosis. |

| Molecular Docking | Binding Energy & Pose | Negative binding energy indicating favorable interaction. The molecule occupies the QB binding pocket and forms key interactions with residues like His215, Ser264, and Phe265. |

A convergence of positive results from these assays would provide strong evidence that this compound is indeed a Photosystem II inhibitor with herbicidal activity.

Conclusion

The structural analogy of this compound to established phenylurea herbicides strongly suggests its potential as a Photosystem II inhibitor. The comprehensive research plan detailed in this whitepaper, encompassing in vitro biochemical assays, in vivo whole-plant trials, and in silico molecular docking, provides a robust framework for validating this hypothesis. The successful execution of these studies will not only elucidate the mechanism of action of this novel compound but also assess its potential for development as a new herbicidal agent. This systematic approach ensures scientific rigor and provides the necessary data for informed decision-making in the early stages of herbicide discovery and development.

References

-

Butler, W. L. (1978). Fluorescence quenching in photosystem II of chloroplasts. PubMed. [Link]

-

Clark, L. C. Jr. (n.d.). Clark oxygen electrode. Wikipedia. [Link]

-

Deranged Physiology. (2023). Principles of oxygen measurement with the Clark electrode. [Link]

- Genty, B., Briantais, J. M., & Baker, N. R. (1989). The relationship between the quantum yield of photosynthetic electron transport and quenching of chlorophyll fluorescence. Biochimica et Biophysica Acta (BBA) - General Subjects, 990(1), 87-92.

- Govindjee. (1995). Sixty-three years since Kautsky: chlorophyll a fluorescence. Australian Journal of Plant Physiology, 22(2), 131-160.

-

Hansatech Instruments. (n.d.). Oxygen Measurements. [Link]

-

InterPro. (n.d.). Photosystem II protein D1 (IPR005867). EMBL-EBI. [Link]

- Krause, G. H., & Weis, E. (1991). Chlorophyll fluorescence and photosynthesis: the basics. Annual Review of Plant Physiology and Plant Molecular Biology, 42, 313-349.

-

National Center for Biotechnology Information. (n.d.). Linuron. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Diuron. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Diuron. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Linuron. NIST Chemistry WebBook. [Link]

- Oettmeier, W. (1992). Herbicides of photosystem II. In The Photosystems: Structure, Function and Molecular Biology (pp. 349-408). Elsevier.

-

ResearchGate. (2022). Crystal structures of photosystem II from a cyanobacterium expressing psbA in comparison to psbA reveal differences in the D1 subunit. [Link]

-

UniProt. (n.d.). Photosystem II protein D1 - Lens culinaris (Lentil). [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]

- Velthuys, B. R. (1981). Electron-dependent competition between plastoquinone and inhibitors for binding to photosystem II. FEBS Letters, 126(2), 277-281.

- Vermaas, W. F. J., Arntzen, C. J., Gu, L. Q., & Yu, C. A. (1983). Interactions of herbicides and azidoquinones at a photosystem II binding site in the thylakoid membrane. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 723(2), 266-275.

-

Weed Science Society of America. (2024). Is there a place for new herbicides targeting photosynthetic electron transport? [Link]

- Wright, K., & Corbett, J. R. (1989). The Biochemistry of Herbicides. In The Biochemistry of the Nucleic Acids (pp. 231-267). Springer, Dordrecht.

Sources

- 1. InterPro [ebi.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. wssa.net [wssa.net]

- 7. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Fluorescence quenching in photosystem II of chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxygen Measurements – Hansatech Instruments Ltd [hansatech-instruments.com]

- 12. conductscience.com [conductscience.com]

- 13. Untitled Document [homepages.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-Ethyl Substituted Phenylureas: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

Substituted phenylureas are a cornerstone scaffold in both agrochemical and medicinal chemistry, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth review of a specific subclass: 2-ethyl substituted phenylureas. The presence of the 2-ethyl group on the phenyl ring imparts distinct physicochemical properties that influence molecular conformation, target binding, and metabolic stability. We will explore the primary synthetic routes to these compounds, with a focus on the isocyanate pathway, and provide detailed experimental protocols. The guide will then delve into their two most significant biological applications: herbicidal activity through the inhibition of Photosystem II and anticancer potential via the inhibition of key protein kinases such as VEGFR-2. The molecular mechanisms of action and structure-activity relationships (SAR) are discussed in detail, supported by quantitative data and visual diagrams. This document is intended to serve as a comprehensive resource, bridging synthetic chemistry with functional biology for professionals in the field.

Introduction: The Significance of the Phenylurea Scaffold

The urea moiety [-NH-C(O)-NH-] is a privileged structural motif in drug discovery and agrochemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets like enzymes and receptors. When incorporated into a phenylurea structure, this scaffold gives rise to compounds with a vast array of applications, from potent herbicides that have shaped modern agriculture to life-saving anticancer drugs.

The substitution pattern on the phenyl ring is a critical determinant of a compound's activity, selectivity, and pharmacokinetic properties. This guide focuses specifically on the introduction of an ethyl group at the ortho (2-position) of the phenyl ring. This substitution is not trivial; it introduces steric bulk adjacent to the urea linkage, which can restrict the rotation of the phenyl ring. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its binding affinity for a specific target. Furthermore, the ethyl group modifies the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of 2-Ethyl Substituted Phenylureas

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas, including 2-ethyl derivatives, is the reaction between an isocyanate and an amine. This reaction is typically high-yielding and proceeds under mild conditions. The key starting material for the compounds of interest is either 2-ethylaniline, which can be converted to an isocyanate in situ, or the commercially available 2-ethylphenyl isocyanate.

General Reaction Scheme: The Isocyanate Pathway

The synthesis proceeds via the nucleophilic addition of a primary or secondary amine (R²-NH₂) to the electrophilic carbonyl carbon of 2-ethylphenyl isocyanate.

Caption: General synthesis of N-(2-ethylphenyl)-ureas.

Experimental Protocol: Synthesis of N-(2-Ethylphenyl)-N'-(4-chlorophenyl)urea

This protocol provides a representative, self-validating procedure for the synthesis of a diaryl urea. The choice of a chlorinated aniline for the N' substituent is common in kinase inhibitor design.

Materials:

-

2-Ethylaniline

-

Triphosgene or Phenyl Chloroformate

-

4-Chloroaniline

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Standard laboratory glassware

Causality Behind Experimental Choices:

-

Anhydrous Solvent: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to 2-ethylaniline, resulting in the formation of a symmetric urea byproduct. Using an anhydrous solvent is critical to prevent this side reaction.

-

Base (e.g., Triethylamine): When generating the isocyanate in situ from an aniline and a phosgene equivalent (like triphosgene), a non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Isocyanate Formation (In Situ):

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-ethylaniline (1.0 eq.) and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphosgene (0.35 eq.) portion-wise to the stirred solution. Caution: Triphosgene is toxic and moisture-sensitive; handle in a fume hood.

-

Slowly add triethylamine (2.2 eq.) dropwise. A precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the formation of 2-ethylphenyl isocyanate is complete (can be monitored by IR spectroscopy by the appearance of a strong peak around 2270 cm⁻¹).

-

-

Urea Formation:

-

In a separate flask, dissolve 4-chloroaniline (1.0 eq.) in anhydrous toluene.

-

Add the solution of 4-chloroaniline dropwise to the freshly prepared isocyanate solution at room temperature.

-

Stir the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.

-

-

Workup and Purification:

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(2-ethylphenyl)-N'-(4-chlorophenyl)urea as a white or off-white solid.

-

Biological Activities and Mechanisms of Action

Herbicidal Activity: Photosystem II Inhibition

Phenylurea herbicides are a well-established class of agricultural chemicals that act by inhibiting photosynthesis. Their primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Mechanism of Action: PSII facilitates the light-driven transfer of electrons from water to plastoquinone. Phenylureas act by competitively binding to the Q₈-binding niche on the D1 protein of the PSII reaction center. This binding site is normally occupied by a plastoquinone molecule (Q₈), which acts as the secondary electron acceptor. By occupying this site, the herbicide physically blocks the docking of plastoquinone, thereby interrupting the photosynthetic electron transport chain. This blockage leads to a buildup of highly energetic electrons, promoting the formation of reactive oxygen species (ROS) which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Caption: Mechanism of Photosystem II inhibition by phenylureas.

Quantitative Data on Phenylurea Herbicides

| Compound | Target | Activity | Reference |

| Diuron | Photosystem II | Concentration-dependent photocurrent decrease | |

| Linuron | Photosystem II | Concentration-dependent photocurrent decrease | |

| Monosulfuron | AHAS | Herbicidal activity in vivo |

Experimental Protocol: Chlorophyll a Fluorescence Assay for PSII Inhibition

This assay provides a rapid and non-invasive method to measure the efficiency of PSII and detect inhibition.

Materials:

-

Plant leaves (e.g., spinach, Arabidopsis) or isolated thylakoids

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Test compound solution (e.g., 2-ethylphenylurea derivative dissolved in DMSO and diluted in buffer)

-

Buffer solution

Methodology:

-

Dark Adaptation: Acclimate the plant leaves in complete darkness for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized state).

-

Minimal Fluorescence (F₀): Measure the minimal fluorescence level (F₀) by applying a weak, non-actinic measuring light.

-

Maximal Fluorescence (Fₘ): Apply a short (e.g., <1 second), saturating pulse of high-intensity light. This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fₘ) is recorded.

-

Treatment: Apply the herbicide solution to the leaves or isolated thylakoids and incubate for a defined period.

-

Post-Treatment Measurement: Repeat steps 2 and 3 on the treated sample to obtain F₀' and Fₘ'.

-

Calculation: The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in the Fᵥ/Fₘ ratio in the treated sample compared to the control indicates inhibition of PSII electron transport.

Anticancer Activity: Kinase Inhibition

Many N,N'-diarylureas are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Sorafenib, a diarylurea, is a clinically approved multi-kinase inhibitor. The 2-ethylphenylurea scaffold can be incorporated into designs targeting specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. Small molecule inhibitors like diarylureas are typically Type II inhibitors. They bind to the kinase domain in its inactive "DFG-out" conformation. The urea moiety is crucial for this interaction, forming key hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate residue in the DFG motif. This binding stabilizes the inactive state of the kinase, preventing its activation (autophosphorylation) and blocking downstream signaling cascades that lead to cell proliferation and migration.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data on Phenylurea Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ | Reference |

| Biphenyl-aryl urea (L9) | VEGFR-2 | 0.22 nM | |

| Biphenyl-aryl urea (W15) | VEGFR-2 | 0.14 nM | |

| N-(4-Ethylphenyl)-N'-phenylurea (INH14) | IKKβ | 3.59 µM | |

| N-(4-Ethylphenyl)-N'-phenylurea (INH14) | IKKα | 8.97 µM |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and determines the direct inhibitory effect of a compound on kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP solution

-

Kinase assay buffer

-

Test compound (2-ethylphenylurea derivative) serially diluted in DMSO

-

Kinase-Glo® Max Luminescence Reagent

-

White, opaque 96-well plates

-

Luminometer

Methodology:

-

Prepare Master Mixture: Prepare a master mixture containing kinase assay buffer, ATP, and the kinase substrate.

-

Dispense Inhibitor: Add 5 µL of the serially diluted test compound to the wells of the 96-well plate. Include "positive control" (no inhibitor) and "blank" (no enzyme) wells containing only DMSO.

-

Add Enzyme: Dilute the VEGFR-2 enzyme in kinase assay buffer to the desired concentration. Add 20 µL of the diluted enzyme to all wells except the "blank" wells. Add 20 µL of buffer to the "blank" wells.

-

Initiate Reaction: Add 25 µL of the master mixture to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30 °C for 45-60 minutes.

-

Detect ATP Consumption: After incubation, add 50 µL of Kinase-Glo® Max reagent to each well. This reagent measures the amount of ATP remaining in the solution. Lower ATP levels indicate higher kinase activity.

-

Measure Luminescence: Incubate at room temperature for 15 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in luminescence (indicating less ATP consumption) compared to the positive control. The IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%—is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-ethyl substituted phenylureas is highly dependent on the nature of the substituents on both the phenyl ring (N) and the second nitrogen atom (N').

-

Role of the 2-Ethyl Group: As previously mentioned, the ortho-ethyl group restricts the conformation of the phenyl ring. In kinase inhibition, this can help position adjacent groups for optimal interactions within the ATP-binding pocket. For herbicidal activity, the size and lipophilicity of this group can influence binding affinity to the D1 protein. Studies on ethylenediurea derivatives have shown that an ethyl substituent on the phenyl ring can significantly enhance anti-proliferative activity.

-

Substituents on the N'-Aryl Ring (for Kinase Inhibition):

-

Hinge-Binding Region: For VEGFR-2 inhibitors, the N'-group is often a heteroaromatic ring (like pyridine or quinoline) that interacts with the "hinge region" of the kinase active site through hydrogen bonds.

-

Hydrophobic Pocket: The terminal part of the N'-substituent extends into a hydrophobic region. Electron-withdrawing groups (e.g., -CF₃, -Cl) on this terminal ring often enhance activity by increasing binding affinity or altering electronic properties.

-

-

Substituents on the N'-Alkyl/Aryl Group (for Herbicidal Activity):

-

The N' position is typically substituted with small alkyl and/or alkoxy groups (e.g., -CH₃, -OCH₃). The combination of these groups fine-tunes the electronic properties and steric fit within the Q₈-binding pocket of the D1 protein, directly impacting herbicidal potency.

-

Conclusion and Future Perspectives

2-Ethyl substituted phenylureas are a versatile and potent class of biologically active molecules. Their synthesis is straightforward, allowing for the rapid generation of diverse chemical libraries. The ortho-ethyl group provides a key structural element that enforces a conformationally restricted geometry, which can be exploited for potent and selective targeting of enzymes like protein kinases and the D1 protein of Photosystem II.

For drug development professionals, the diarylurea scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. Future work should focus on optimizing the N'-substituent in combination with the 2-ethylphenyl moiety to achieve greater selectivity against specific kinases, thereby reducing off-target effects and improving the therapeutic index. For agrochemical researchers, a deeper understanding of the interactions within the PSII binding site could lead to the development of new herbicides with improved efficacy and better environmental profiles. The continued exploration of this chemical space promises to yield novel compounds with significant therapeutic and agricultural applications.

References

-

Li, Y., et al. (2015). Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. Bioorganic & Medicinal Chemistry, 23(13), 3465-3473. [Link]

- Unknown. (n.d.).

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. UC ANR. [Link]

- ACS Publications. (2026). Deep-Learning-Enhanced Living Biophotovoltaics: Predictive Photocurrent Modeling and Sensitive Herbicide Biosensing.

- Unknown. (n.d.).

- Singh, P., & Mittal, A. (2008).

Methodological & Application

Synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea: An Application Note and Detailed Protocol

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea from 4-bromo-2-ethylaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline necessary safety precautions, and detail the analytical methods for the characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

Substituted phenylureas are a significant class of compounds in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities, including herbicidal, insecticidal, and therapeutic properties.[1][2] The target molecule, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring, is a common scaffold in drug discovery.

The synthesis described herein involves the reaction of 4-bromo-2-ethylaniline with dimethylcarbamoyl chloride. This method is a common and efficient route for the preparation of N,N-disubstituted ureas.[1] The protocol has been optimized for high yield and purity, with a focus on practical and scalable laboratory application.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-bromo-2-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

The rationale for selecting this specific pathway is its reliability and high conversion rate. The electron-donating nature of the ethyl group on the aniline ring enhances the nucleophilicity of the amino group, thereby facilitating the reaction. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Equipment

Table 1: Reagent and Solvent Specifications

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |

| 4-Bromo-2-ethylaniline | 45762-41-2 | 200.08 | ≥98% | Georganics | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5] |

| Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | ≥98% | CPAchem | Toxic if inhaled. May cause cancer. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | ≥99.8% | Major Chemical Supplier | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | ≥99.8% | Major Chemical Supplier | Suspected of causing cancer. Causes skin irritation and serious eye irritation. |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | Prepared in-house | Used for aqueous workup. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Laboratory Grade | Major Chemical Supplier | Used as a drying agent. |

Table 2: Recommended Equipment

| Equipment | Purpose |

| Round-bottom flask (250 mL) | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation of the reaction mixture |

| Dropping funnel | Controlled addition of reagents |

| Condenser | To prevent solvent loss during heating |

| Ice bath | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Buchner funnel and filter flask | For solid filtration |

| pH paper | To monitor the pH during workup |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Dimethylcarbamoyl chloride is a suspected carcinogen and is toxic; handle with extreme care.[6][7][8]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-ethylaniline (10.0 g, 50.0 mmol).

-

Solvent and Base Addition: Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM). To this solution, add anhydrous pyridine (4.35 mL, 55.0 mmol, 1.1 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: In a dropping funnel, prepare a solution of dimethylcarbamoyl chloride (5.1 mL, 55.0 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Analytical Data

| Technique | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.2 (s, 1H, NH), ~3.0 (s, 6H, N(CH₃)₂), ~2.6 (q, 2H, CH₂CH₃), ~1.2 (t, 3H, CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~36 (N(CH₃)₂), ~24 (CH₂CH₃), ~14 (CH₂CH₃) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₅BrN₂O: 271.04, found: 271.0. Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) should be observed. |

| FT-IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2970 (C-H stretch), ~1640 (C=O stretch, urea), ~1580, 1480 (C=C stretch, aromatic) |

Mechanistic Diagram

Caption: Nucleophilic acyl substitution mechanism.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined safety and experimental procedures, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided analytical data serves as a benchmark for product characterization, ensuring the desired compound is obtained with high purity.

References

-

CPAChem. (n.d.). Safety data sheet - Dimethylcarbamoyl chloride. Retrieved February 13, 2026, from [Link]

-

Georganics. (2011, January 24). SAFETY DATA SHEET 4-BROMO-2-ETHYLANILINE. Retrieved February 13, 2026, from [Link]

-

Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9031. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylaniline. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dimethylcarbamoyl Chloride. Retrieved February 13, 2026, from [Link]

-

Georganics. (n.d.). 4-Bromo-2-ethylaniline. Retrieved February 13, 2026, from [Link]

-

Song, H., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(8), 3977-3983. [Link]

Sources

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. georganics.sk [georganics.sk]

- 4. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-ethylaniline - High purity | EN [georganics.sk]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. epa.gov [epa.gov]

The Chan-Lam Coupling of Dimethylurea and Aryl Boronic Acids: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: A Modern Approach to C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the powerful tools available to chemists, the Chan-Lam coupling reaction has emerged as a highly versatile and practical method for forming these crucial linkages.[1] This copper-catalyzed cross-coupling of an N-H containing compound with a boronic acid offers a milder and often more functional-group-tolerant alternative to traditional methods like the Buchwald-Hartwig amination.[2]

This application note provides a detailed exploration of the Chan-Lam coupling reaction, with a specific focus on the use of dimethylurea as the nitrogen nucleophile for the synthesis of N-aryl ureas. These products are valuable scaffolds in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that influence its success.

Mechanistic Insights: The Copper Catalytic Cycle

The Chan-Lam coupling reaction proceeds through a copper-mediated oxidative mechanism.[2] While the precise details can be complex and influenced by the specific reaction conditions, a generally accepted catalytic cycle is illustrated below.[3] The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), and often utilizes atmospheric oxygen as the terminal oxidant.[4]

The key steps in the catalytic cycle are:

-

Ligand Exchange/Transmetalation: The reaction initiates with the coordination of the aryl boronic acid to the copper(II) center, followed by transmetalation to form a copper(II)-aryl intermediate.

-

Coordination of the Nucleophile: The N-H containing nucleophile, in this case, dimethylurea, coordinates to the copper(II)-aryl complex.

-

Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the nucleophile couple, and the product is released from the copper center, which is reduced to copper(I).

-

Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, most commonly oxygen from the air, to complete the catalytic cycle.[3]

// Nodes CuII [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBOH2 [label="ArB(OH)₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ArCuII [label="Ar-Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Me2NUrea [label="(CH₃)₂NCONH₂ (Dimethylurea)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="[(CH₃)₂NCONH]Ar-Cu(II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NHCON(CH₃)₂ (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="O₂ (Air)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ArBOH2 -> CuII [label=" Transmetalation"]; CuII -> ArCuII; Me2NUrea -> ArCuII [label=" Coordination"]; ArCuII -> Complex; Complex -> Product [label=" Reductive\n Elimination"]; Complex -> CuI; Oxidant -> CuI [label=" Oxidation"]; CuI -> CuII; } केंद Figure 1: A simplified representation of the catalytic cycle for the Chan-Lam coupling of dimethylurea with an aryl boronic acid.

Key Reaction Parameters and Optimization

The efficiency and outcome of the Chan-Lam coupling are influenced by several factors. A systematic optimization of these parameters is often necessary to achieve high yields and purity.

| Parameter | Common Choices | Influence and Considerations | Citation |

| Copper Source | Cu(OAc)₂, Cu(OTf)₂, Cu(acac)₂, CuCl₂ | Copper(II) acetate is the most commonly used and is generally effective. The choice of counter-ion can influence reactivity. | [3] |

| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Toluene | The solvent choice can affect the solubility of reagents and the reaction rate. Dichloromethane is a common starting point for these reactions. | [3] |

| Base | Triethylamine (Et₃N), Pyridine, K₂CO₃, DIPEA | A base is often required to deprotonate the nucleophile, increasing its reactivity. Tertiary amines like triethylamine are frequently employed. | [3] |

| Temperature | Room Temperature to 100 °C | Many Chan-Lam couplings proceed efficiently at room temperature, which is a significant advantage. For less reactive substrates, heating may be necessary. | [3][4] |

| Atmosphere | Air | The reaction is conveniently run open to the air, as oxygen serves as the terminal oxidant for catalyst regeneration. | [4] |

Experimental Protocol: N-Arylation of Dimethylurea

This section provides a representative, step-by-step protocol for the Chan-Lam coupling of an aryl boronic acid with dimethylurea.

Materials:

-

Aryl boronic acid (1.0 mmol, 1.0 equiv)

-

Dimethylurea (1.2 mmol, 1.2 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Workflow Diagram:

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the aryl boronic acid (1.0 mmol), dimethylurea (1.2 mmol), and copper(II) acetate (0.1 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (5 mL) to the flask, followed by a magnetic stir bar. Add triethylamine (2.0 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl dimethylurea.

Applications in Drug Discovery and Development

The urea moiety is a common structural motif in a wide range of biologically active compounds and approved drugs. The ability to synthesize N-aryl ureas through the Chan-Lam coupling provides a valuable tool for medicinal chemists. This reaction allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The mild reaction conditions are often compatible with sensitive functional groups found in drug candidates.[5]

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a different copper source or base. The stoichiometry of the reagents can also be adjusted.

-

Side Reactions: Common side reactions include the homocoupling of the aryl boronic acid and protodeboronation.[6] Careful control of the reaction conditions can help to minimize these undesired pathways.

-

Substrate Scope: The electronic properties of the aryl boronic acid can influence the reaction rate. Electron-rich aryl boronic acids tend to react more readily.

Conclusion

The Chan-Lam coupling of dimethylurea with aryl boronic acids is a robust and convenient method for the synthesis of N-aryl ureas. Its operational simplicity, mild reaction conditions, and tolerance of a variety of functional groups make it an attractive strategy for researchers in both academic and industrial settings. By understanding the underlying mechanism and key reaction parameters, scientists can effectively apply this powerful transformation to accelerate their research and development efforts.

References

-

Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215-247.

-

Chan-Lam Coupling. Organic Chemistry Portal.

-